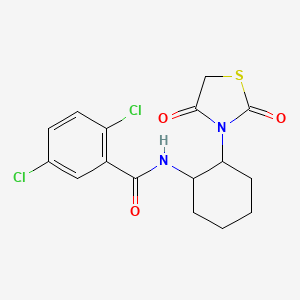

2,5-dichloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

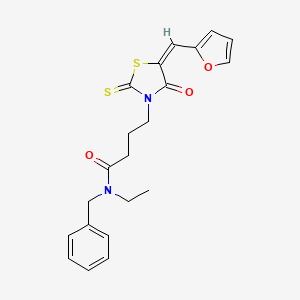

“2,5-dichloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzamide” is a chemical compound with the molecular formula C16H16Cl2N2O3S and a molecular weight of 387.28. It contains a thiazolidine-2,4-dione ring, which is a type of heterocyclic compound . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives often involves the condensation of thiazolidine-2,4-dione with suitable aldehydes . The initial acid can be obtained by an effective one-pot method using the reaction of thiourea with maleic anhydride in hydrochloric acid .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The reaction between substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium provides the desired product .Scientific Research Applications

Antidiabetic Potential A study on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, including compounds similar to 2,5-dichloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzamide, identified potential antihyperglycemic agents. These compounds were part of a search for new diabetes mellitus treatments, demonstrating the potential of such chemicals in managing blood sugar levels (Nomura et al., 1999).

Antitumor Activity Benzothiazole derivatives, related to the chemical structure , were synthesized and evaluated for their antitumor properties. One specific derivative showed significant inhibitory effects on tumor growth in vivo, underscoring the potential of these compounds in cancer therapy (Yoshida et al., 2005).

Antimicrobial Effects New thiazole and pyrazole derivatives based on a 4,5,6,7-tetrahydrobenzothiophene moiety, structurally similar to the chemical of interest, were synthesized and showed promising antimicrobial activities. This highlights the utility of such compounds in developing new antibiotics or antimicrobial agents (Gouda et al., 2010).

Antibiotic and Antibacterial Drugs Synthesis A study involving the synthesis of new antibiotic and antibacterial drugs utilized compounds with a similar thiazolidine-2,4-dione structure. These synthesized compounds were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showcasing their potential in combating microbial infections (Ahmed, 2007).

Antibacterial and Antifungal Activities Innovative derivatives, including 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3carboxamide, were synthesized and showed significant in-vitro antibacterial activity against various pathogenic microorganisms. This research supports the exploration of thiazolidine derivatives for pharmaceutical applications in treating infections (Idrees et al., 2019).

Mechanism of Action

Target of Action

Dotinurad primarily targets a protein known as URAT1 . URAT1, or Urate Transporter 1, is a key player in the reabsorption of uric acid in the kidneys .

Mode of Action

Dotinurad acts as a selective inhibitor of URAT1 . It binds to URAT1, inhibiting its function and thereby reducing the reabsorption of uric acid in the kidneys . This leads to an increase in the excretion of uric acid through urine .

Biochemical Pathways

The primary pathway affected by Dotinurad is the uric acid reabsorption pathway in the kidneys . By inhibiting URAT1, Dotinurad disrupts this pathway, leading to increased uric acid excretion .

Result of Action

The primary molecular effect of Dotinurad’s action is the reduction of uric acid levels in the blood . This can help manage conditions like gout or hyperuricemia, where high uric acid levels are problematic .

Action Environment

This means that the compound can be effective in a variety of physiological environments .

properties

IUPAC Name |

2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O3S/c17-9-5-6-11(18)10(7-9)15(22)19-12-3-1-2-4-13(12)20-14(21)8-24-16(20)23/h5-7,12-13H,1-4,8H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDZJSBLKRXSPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2877583.png)

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3-methylphenyl)urea](/img/structure/B2877586.png)

![5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2877590.png)

![1-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione](/img/structure/B2877593.png)

![3-benzyl-6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877604.png)

![Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2877605.png)